2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide
Description
2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide is a heterocyclic compound featuring a phthalazine core substituted with a 3,5-dimethylpyrazole moiety at the 4-position, linked via a sulfanyl group to an acetamide functional group. This compound is structurally notable for its hybrid architecture, combining phthalazine (a nitrogen-containing bicyclic system) with pyrazole (a five-membered aromatic ring with two adjacent nitrogen atoms).
Properties
Molecular Formula |
C15H15N5OS |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanylacetamide |
InChI |
InChI=1S/C15H15N5OS/c1-9-7-10(2)20(19-9)14-11-5-3-4-6-12(11)15(18-17-14)22-8-13(16)21/h3-7H,8H2,1-2H3,(H2,16,21) |
InChI Key |
DETZJRFZBIISQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C3=CC=CC=C32)SCC(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a phthalazine derivative under sulfanylation conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. Additionally, green chemistry principles such as solvent-free reactions and the use of recyclable catalysts may be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrazole or phthalazine derivatives.
Substitution: Functionalized pyrazole or phthalazine derivatives.
Scientific Research Applications
2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide with four structurally related acetamide derivatives from the Brazilian Journal of Pharmaceutical Sciences and a cyclohexyl-substituted analog from safety data sheets .
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Physical State |
|---|---|---|---|---|
| This compound | C₁₆H₁₆N₆O₂S | 380.41 (calculated) | Phthalazine + 3,5-dimethylpyrazole + sulfanyl-acetamide | Not reported |
| N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide | C₂₂H₂₆N₆O₂S | 462.56 (calculated) | Phthalazine + 3,5-dimethylpyrazole + sulfanyl-acetamide + cyclohexyl group | Not reported |
| N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t) | C₂₀H₁₇ClN₄O₃S | 428.5 | Oxadiazole + indole + sulfanyl-acetamide + chlorophenyl | Brown amorphous solid |
| N-(2-Ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8u) | C₂₂H₂₂N₄O₃S | 422.0 | Oxadiazole + indole + sulfanyl-acetamide + ethoxy-methylphenyl | Light brown amorphous solid |
| N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8v) | C₂₀H₁₇N₅O₄S | 423.0 | Oxadiazole + indole + sulfanyl-acetamide + nitro-methylphenyl | Light brown amorphous powder |
Key Observations :
- Core Heterocycles : The target compound uses phthalazine and pyrazole, while analogs 8t–8v incorporate oxadiazole and indole systems. This difference influences electronic properties and binding interactions.
- Bioactivity: Compounds 8t–8v were evaluated for enzyme inhibition (e.g., LOX, α-glucosidase, BChE), with 8t showing moderate LOX inhibition (IC₅₀ = 32 µM) and 8v demonstrating α-glucosidase inhibition (IC₅₀ = 48 µM) . No such data is available for the target compound in the provided sources.
Functional Group Impact
- Sulfanyl Linkage : The –S– group in all compounds enhances stability and enables disulfide bond formation, critical for interactions with cysteine residues in enzymes.
- Acetamide Tail : The –NHCOR group improves solubility and hydrogen-bonding capacity, a feature shared across analogs but modified by substituents (e.g., cyclohexyl in vs. aromatic groups in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
